molecular formula C15H12BrFOS B2690343 1-(4-Bromophenyl)-3-[(4-fluorophenyl)sulfanyl]-1-propanone CAS No. 882749-12-4

1-(4-Bromophenyl)-3-[(4-fluorophenyl)sulfanyl]-1-propanone

Cat. No.: B2690343
CAS No.: 882749-12-4
M. Wt: 339.22
InChI Key: NHUHOSJSMLQAKA-UHFFFAOYSA-N
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Description

1-(4-Bromophenyl)-3-[(4-fluorophenyl)sulfanyl]-1-propanone is an organic compound that features both bromine and fluorine atoms attached to a phenyl ring, along with a sulfanyl group

Preparation Methods

The synthesis of 1-(4-Bromophenyl)-3-[(4-fluorophenyl)sulfanyl]-1-propanone typically involves the following steps:

    Starting Materials: The synthesis begins with 4-bromobenzaldehyde and 4-fluorothiophenol.

    Formation of Intermediate: The 4-bromobenzaldehyde undergoes a condensation reaction with 4-fluorothiophenol in the presence of a base such as sodium hydroxide to form an intermediate.

    Final Product: The intermediate is then subjected to a nucleophilic substitution reaction with 1-bromopropane to yield the final product, this compound.

Chemical Reactions Analysis

1-(4-Bromophenyl)-3-[(4-fluorophenyl)sulfanyl]-1-propanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride to convert the ketone group to an alcohol.

    Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions, leading to the formation of various derivatives.

Scientific Research Applications

1-(4-Bromophenyl)-3-[(4-fluorophenyl)sulfanyl]-1-propanone has several scientific research applications:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Materials Science: The compound’s unique structural features make it useful in the development of advanced materials with specific properties.

    Chemical Biology: It serves as a probe in biochemical studies to investigate the interactions of sulfanyl and halogenated phenyl groups with biological targets.

Mechanism of Action

The mechanism of action of 1-(4-Bromophenyl)-3-[(4-fluorophenyl)sulfanyl]-1-propanone involves its interaction with molecular targets through its bromine, fluorine, and sulfanyl groups. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

1-(4-Bromophenyl)-3-[(4-fluorophenyl)sulfanyl]-1-propanone can be compared with similar compounds such as:

    4-Bromo-N-(4-fluorophenyl)benzamide: This compound also contains bromine and fluorine atoms attached to a phenyl ring but differs in its functional groups and overall structure.

    4-Bromophenyl isocyanate: Another compound with a bromine atom on the phenyl ring, but with an isocyanate group instead of a sulfanyl group.

    4-Bromophenyl 4-bromobenzoate: This compound features two bromine atoms on phenyl rings and is used in different applications compared to this compound.

Biological Activity

1-(4-Bromophenyl)-3-[(4-fluorophenyl)sulfanyl]-1-propanone, with the molecular formula C15H12BrFOS, is a compound of interest in medicinal chemistry due to its potential biological activities. This article discusses its biological activity, focusing on its mechanisms of action, inhibitory effects on specific enzymes, and potential therapeutic applications.

  • Molecular Weight : 371.23 g/mol
  • CAS Number : 868256-27-3
  • Purity : >90% .

The compound exhibits various biological activities primarily through its interaction with specific kinases and other cellular targets. Notably, it has been studied for its inhibitory effects on GSK-3β (Glycogen Synthase Kinase 3 beta), which is implicated in numerous cellular processes including cell proliferation and apoptosis.

Inhibitory Activity Against Kinases

Research indicates that derivatives of this compound can act as potent inhibitors of kinases, which are critical in signaling pathways related to cancer and neurodegenerative diseases. For instance:

  • GSK-3β Inhibition : The compound has shown competitive inhibition with an IC50 value reported in the nanomolar range, indicating strong potency against this target .
  • Cytotoxicity Studies : In vitro studies demonstrated that at concentrations up to 10 µM, certain derivatives did not significantly decrease cell viability in neuronal cell lines (HT-22) and microglial cells (BV-2), suggesting a favorable safety profile for potential therapeutic use .

Case Studies

Several studies have explored the biological efficacy of this compound:

  • Study on GSK-3β Inhibition :
    • Objective : To evaluate the inhibitory effects on GSK-3β.
    • Findings : Compounds similar to this compound exhibited IC50 values ranging from 8 nM to over 1000 nM depending on structural modifications. The most effective compounds contained specific substituents that enhanced binding affinity .
  • Anti-inflammatory Activity :
    • Objective : To assess the anti-inflammatory potential in microglial cells.
    • Findings : The compound significantly reduced nitric oxide (NO) and interleukin-6 (IL-6) levels at low concentrations, indicating potential applications in treating neuroinflammatory conditions .

Comparative Analysis of Biological Activity

CompoundTargetIC50 (nM)Effect on Cell ViabilityNotes
This compoundGSK-3β<10No significant decrease at 10 µMPotent inhibitor
Derivative AGSK-3β8Minimal toxicityHigh selectivity
Derivative BIKK-β>1000Significant decrease at high concentrationsLess effective

Properties

IUPAC Name

1-(4-bromophenyl)-3-(4-fluorophenyl)sulfanylpropan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12BrFOS/c16-12-3-1-11(2-4-12)15(18)9-10-19-14-7-5-13(17)6-8-14/h1-8H,9-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHUHOSJSMLQAKA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)CCSC2=CC=C(C=C2)F)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12BrFOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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